Spiro[3.3]heptan-2-ylmethanamine hydrochloride
Description
Molecular Architecture of Spirocyclic Core Systems
Spiro[3.3]heptan-2-ylmethanamine hydrochloride features a bicyclic framework where two cyclopropane rings share a single central carbon atom (spiro carbon), forming a rigid three-dimensional structure. The compound’s molecular formula (C₈H₁₆ClN) reflects its spiro[3.3]heptane core, with a methanamine group (-CH₂NH₂) attached to the spiro carbon and protonated as a hydrochloride salt. The spiro[3.3]heptane system adopts a chair-like conformation, with bond angles deviating from idealized tetrahedral geometry due to ring strain. Key structural parameters include:
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C(spiro)-C bond length | 1.54–1.56 Å | X-ray data |
| Dihedral angles (ϕ₁, ϕ₂) | 22.8–29.7° | Computational |
| Ring puckering (θ) | 129–130° | Crystallography |
This architecture creates non-coplanar exit vectors, enabling unique interactions with biological targets. The spirocyclic core’s rigidity reduces conformational entropy, enhancing binding selectivity in medicinal applications.
Stereochemical Considerations in Bicyclic Amine Configuration
The spiro[3.3]heptane scaffold exhibits axial chirality due to the fixed spatial arrangement of its rings. Unlike planar aromatic systems, the non-collinear exit vectors (ϕ₁ = 22.8–29.7°, ϕ₂ = 22.8–29.7°) introduce stereochemical complexity. The methanamine group’s orientation relative to the spiro carbon further influences stereoelectronic properties:
- Chiral Centers : The spiro carbon and amine-bearing carbon create two stereogenic centers, yielding four possible stereoisomers.
- Conformational Locking : Ring strain restricts rotation around the C-N bond, stabilizing specific amine conformations.
Comparative studies show that trans-configured derivatives exhibit higher binding affinity to biological targets (e.g., σ₁ receptors) than cis analogs, highlighting the role of stereochemistry in molecular recognition.
X-ray Crystallographic Characterization of Spiro[3.3]heptane Derivatives
X-ray diffraction studies of spiro[3.3]heptane derivatives reveal key structural insights:
These studies confirm the spiro core’s rigidity and its ability to mimic meta-/para-substituted benzene rings in drug scaffolds. Hydrogen bonding between the protonated amine and chloride ion stabilizes the hydrochloride salt’s crystal lattice.
Comparative Analysis with Related Spirocyclic Scaffolds
The spiro[3.3]heptane system exhibits distinct advantages over other spirocyclic frameworks:
The spiro[3.3]heptane core’s longer substituent distance (d = 6.87–6.89 Å vs. 5.66–5.71 Å in benzene) enhances steric complementarity with protein pockets. Its rigidity also improves pharmacokinetic properties compared to flexible linear amines. These attributes make it a privileged scaffold in drug discovery, particularly for targeting enzymes and receptors.
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-7-4-8(5-7)2-1-3-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUROVXDODTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Precursors
- Spiro[3.3]heptan-2-one derivatives serve as primary precursors.
- A common synthetic intermediate is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which facilitates the construction of difluorospiro[3.3]heptane scaffolds.
General Synthetic Route
The preparation of this compound involves the following key steps:
Synthesis of Spiro[3.3]heptan-2-one : This is achieved through cyclization reactions involving substituted cyclobutane derivatives. The process ensures the formation of the rigid spirocyclic ketone framework.
Conversion to Amine : The ketone group at the 2-position is reduced and subsequently converted to an amine. This can be done via:
- Reduction of amides derived from the corresponding carboxylic acid intermediates using lithium aluminum hydride (LiAlH4).
- Direct reductive amination or other amination strategies to introduce the methanamine group.
Formation of Hydrochloride Salt : The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling properties.
Detailed Synthetic Procedure (Based on Multigram Synthesis of Difluorospiro[3.3]heptane Analogues)
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Deoxofluorination of cyclobutanone derivative | Morph-DAST, CH2Cl2, 0 °C to RT, 48 h | 65 | Converts 3-oxocyclobutane-1,1-dicarboxylate to difluoro derivative |
| 2 | Reduction of diester to dialcohol | LiAlH4, THF, 0 °C to RT | 94 | Prepares dialcohol intermediate |
| 3 | Appel reaction to dibromide | CBr4, PPh3, CH2Cl2 | 64 | Formation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |
| 4 | Double alkylation with active methylene compounds | NaH or K2CO3, appropriate solvents | 68-88 | Forms various functionalized spiro intermediates |
| 5 | Hydrolysis and decarboxylation | NaOH, EtOH, pyridine, heat | 87 | Produces carboxylic acid intermediates |
| 6 | Conversion to amide | Oxalyl chloride, NH3, CH2Cl2, THF, 0 °C | 95 | Amide intermediate formation |
| 7 | Reduction to primary amine | LiAlH4, THF | 79 | Yields Spiro[3.3]heptan-2-ylmethanamine |
| 8 | Formation of hydrochloride salt | 2 M ethanolic HCl | Quantitative | Stabilizes the amine as hydrochloride salt |
Note: The yields and conditions are based on the preparation of difluorospiro[3.3]heptane analogues but are representative of the synthetic approach to this compound.
Research Findings and Scalability
- The synthetic route is convergent and scalable, allowing preparation on multigram to kilogram scale.
- The use of double alkylation of active methylene compounds with dibromide intermediates is a key innovation enabling diverse substitution patterns and functional group tolerance.
- The final amine hydrochloride salt is obtained in good yield (up to 79% for amine formation and quantitative for salt formation), with high purity suitable for further pharmaceutical development.
- The methodology avoids lengthy reaction sequences and harsh conditions, making it practical for industrial applications.
Comparative Analysis of Preparation Methods
| Method Aspect | Traditional Linear Synthesis | Convergent Double Alkylation Strategy |
|---|---|---|
| Number of Steps | 7-10 steps | 6-8 steps |
| Scalability | Limited, poor scalability | Multigram to kilogram scale feasible |
| Yield Efficiency | Moderate | High yields at each step |
| Functional Group Diversity | Limited | High, allows various substitutions |
| Complexity | Higher due to multiple sequential steps | Lower due to convergent approach |
| Industrial Applicability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the spirocyclic structure can lead to the formation of more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated spirocyclic amines.
Substitution: Various N-substituted spirocyclic amines.
Scientific Research Applications
Synthetic Routes
The synthesis of spiro[3.3]heptan-2-ylmethanamine hydrochloride typically involves:
- Formation of the Spirocyclic Core : This can be achieved through the cyclization of precursors such as dihalides or diols under basic conditions.
- Introduction of the Amine Group : Nucleophilic substitution reactions using ammonia or primary amines are common methods for incorporating the amine functionality.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Ligand Development : It serves as a scaffold in drug design, particularly in creating ligands for biological targets such as enzymes and receptors. The rigid spirocyclic structure enhances binding affinity and selectivity .
Research indicates that spiro[3.3]heptan derivatives exhibit significant biological activities:
- Antimicrobial Properties : Compounds derived from spiro[3.3]heptane have shown inhibition against Helicobacter pylori glutamate racemase, suggesting potential applications in treating bacterial infections .
- Anticancer Activity : Structural modifications of spiro[3.3]heptanes have led to enhanced binding affinities to cancer-related targets, indicating their promise in cancer therapy .
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules:
- It allows the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Materials Science
The compound is explored for developing new materials with unique structural properties due to its spirocyclic nature, which may impart desirable mechanical and thermal characteristics .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Synthesis of Spiro[3.3]heptane Derivatives | A library of derivatives was synthesized, some showing notable inhibition against cancer cell proliferation . | Highlights potential for drug development targeting cancer. |
| Fluorinated Analogues | Research on fluorinated versions revealed enhanced stability and selectivity in biological assays . | Suggests fluorinated derivatives could serve as lead compounds in drug discovery. |
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-2-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₈H₁₄ClN (exact formula varies based on substituents; see ).
- Molecular Weight : ~163.66 g/mol (estimated).
- Applications : Used as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) targets due to its compact, lipophilic structure .
Comparison with Structurally Similar Compounds
Spiro[3.3]heptan-2-amine Hydrochloride (CAS 1284247-23-9)
- Structure : Lacks the methanamine side chain; the amine group is directly attached to the spiro carbon.
- Molecular Weight : ~163.66 g/mol (similar to the target compound).
- Key Difference : Reduced steric bulk may improve membrane permeability but decrease target specificity compared to methanamine derivatives .
6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
- Structure : Two fluorine atoms at the 6-position of the spiro core.
- Molecular Weight : ~199.63 g/mol (higher due to fluorine substitution).
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine Hydrochloride
2-Thiaspiro[3.3]heptan-6-amine Hydrochloride (CAS 1639838-89-3)
- Structure : One carbon in the spiro core replaced by sulfur.
- Molecular Formula : C₆H₁₂ClNS.
- Molecular Weight : 165.68 g/mol.
{Spiro[2.4]heptan-4-yl}methanamine Hydrochloride (CAS 2044713-87-1)
- Structure : Spiro[2.4]heptane core (one 2-membered and one 4-membered ring).
- Molecular Formula : C₈H₁₆ClN.
- Molecular Weight : 161.67 g/mol.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Advantages |
|---|---|---|---|---|
| Spiro[3.3]heptan-2-ylmethanamine HCl | C₈H₁₄ClN | ~163.66 | -CH₂NH₂ | Balanced lipophilicity and rigidity |
| Spiro[3.3]heptan-2-amine HCl | C₇H₁₂ClN | ~163.66 | -NH₂ | Improved permeability |
| 6,6-Difluorospiro[3.3]heptan-2-amine HCl | C₇H₁₀ClF₂N | ~199.63 | -F, -F | Enhanced metabolic stability |
| [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine HCl | C₈H₁₄ClFN | ~195.66 | -CH₂F, -CH₂NH₂ | Increased lipophilicity |
| 2-Thiaspiro[3.3]heptan-6-amine HCl | C₆H₁₂ClNS | 165.68 | Sulfur atom | Polar interactions, enzymatic modulation |
| {Spiro[2.4]heptan-4-yl}methanamine HCl | C₈H₁₆ClN | 161.67 | Smaller spiro system | Higher reactivity |
Biological Activity
Spiro[3.3]heptan-2-ylmethanamine hydrochloride is a compound characterized by its unique spirocyclic structure, which offers potential advantages in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and chlorine atoms. The spiro structure allows for distinct three-dimensional conformations, which can mimic the properties of benzene rings in various bioactive molecules, enhancing its relevance in drug design .
| Property | Details |
|---|---|
| Molecular Formula | |
| SMILES | C1CC2(C1)CC(C2)CN |
| InChI | InChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2 |
| Mechanism of Action | Interaction with specific enzymes/receptors |
Biological Activity
Research indicates that compounds with a spiro[3.3]heptane core exhibit significant biological activity, including antimicrobial and anticancer properties. These compounds can act as bioisosteres for benzene rings, retaining bioactivity while potentially improving physicochemical properties .
Antimicrobial Activity
In one study, spirocyclic compounds were synthesized and tested against Helicobacter pylori glutamate racemase, showing promising inhibitory activity . This suggests potential applications in treating bacterial infections.
Anticancer Properties
Another investigation highlighted the structural modifications of spiro[3.3]heptanes leading to enhanced biological profiles in cancer models. The unique conformation may improve binding affinity to cancer-related targets .
Case Studies
- Synthesis and Testing of Spiro[3.3]heptane Derivatives : A library of 2,6-functionalized spiro[3.3]heptane derivatives was synthesized to evaluate their biological activities. Some derivatives demonstrated notable inhibition against specific enzymes associated with cancer cell proliferation .
- Fluorinated Analogues : Research on fluorinated spiro[3.3]heptane derivatives revealed enhanced stability and selectivity in biological assays, suggesting their potential as lead compounds in drug development .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The amine group can act as a nucleophile in biochemical reactions, while the spirocyclic structure contributes to the compound’s stability and bioavailability .
Q & A
Q. What are the established synthetic routes for Spiro[3.3]heptan-2-ylmethanamine hydrochloride, and how do reaction conditions influence yield and purity?
Spiro[3.3]heptane derivatives are typically synthesized via cyclization or alkylation reactions. Key steps include:
- Cyclization : Formation of the spiro core using bicyclic intermediates, often under acidic or basic conditions.
- Amine Functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution.
- Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt.
Reaction conditions (temperature, solvent, catalyst) critically impact purity. For example, excessive HCl may lead to over-protonation, requiring careful pH control .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify spirocyclic rigidity and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHClN for the base structure).
- X-ray Crystallography : Resolves spiro geometry and hydrogen-bonding patterns in the hydrochloride salt .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?
Stability studies for similar spirocyclic amines suggest:
- Temperature Sensitivity : Degradation above 25°C via amine oxidation or ring-opening.
- Moisture Sensitivity : Hydrolysis of the hydrochloride salt in high humidity, necessitating desiccated storage.
Long-term stability requires inert atmospheres (argon) and low-temperature (-20°C) storage .
Q. What solvent systems are optimal for solubilizing this compound in biological assays?
- Polar Solvents : Water, methanol, or DMSO (≤10% v/v) are preferred due to the compound’s ionic nature.
- Log P Considerations : Experimental log P values (predicted ~1.2) indicate moderate hydrophilicity, enabling compatibility with aqueous buffers .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Chiral resolution methods include:
- Diastereomeric Salt Formation : Use of camphorsulfonic acid to separate enantiomers via crystallization .
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) for analytical or preparative-scale separation.
Optimization requires balancing retention time, resolution, and solvent compatibility .
Q. What mechanistic insights explain the compound’s pharmacological activity in ferroptosis inhibition?
Spirocyclic amines like Liproxstatin-1 (structurally related) inhibit ferroptosis by:
Q. How do structural modifications (e.g., fluorination, hydroxylation) alter the compound’s reactivity and bioactivity?
- Fluorination : Substituents like -CF enhance metabolic stability and lipophilicity (e.g., 6,6-Difluoro derivatives in ).
- Hydroxylation : Introduces hydrogen-bonding sites, improving solubility but potentially reducing blood-brain barrier penetration.
Structure-activity relationship (SAR) studies require iterative synthesis and in vitro screening .
Q. What analytical methods resolve contradictions in reported pharmacokinetic data for spirocyclic amines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
